Ethylpyrazine
Vue d'ensemble
Description
La 2-Éthylpyrazine est un composé organique de formule moléculaire C6H8N2. Elle appartient à la classe des pyrazines, qui sont des composés organiques aromatiques hétérocycliques contenant un cycle à six chaînons avec deux atomes d'azote en positions 1 et 4. La 2-Éthylpyrazine est connue pour son arôme distinctif de noisette, de moisi et de chocolat, ce qui en fait un agent aromatisant précieux dans l'industrie alimentaire .
Applications De Recherche Scientifique
2-Ethylpyrazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying the Maillard reaction and its role in food flavor development . In medicine, 2-Ethylpyrazine is investigated for its potential therapeutic effects, including its ability to induce vasodilation by activating endothelial nitric oxide synthase . In the industry, it is used as a flavoring agent in various food products due to its distinctive aroma .
Mécanisme D'action
Target of Action
Ethylpyrazine is a member of the class of pyrazines . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . This compound promotes vasodilation by enhancing nitric oxide (NO) synthesis and release . Therefore, the primary target of this compound could be the enzymes involved in NO synthesis.
Biochemical Pathways
The major formation of pyrazines, including this compound, occurs during the heating of food . Pyrazines can be synthesized chemically or biologically, and are used as flavoring additives . The nitrogen atoms in pyrazines are derived from amino acids, and the carbon atoms from sugars . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the promotion of vasodilation through the enhancement of NO synthesis and release . This can lead to increased blood flow and potentially impact various physiological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of pyrazines, including this compound, is significantly influenced by the heating process of food . Furthermore, the presence of other compounds and the pH of the environment could potentially affect the stability and action of this compound.
Analyse Biochimique
Cellular Effects
Ethylpyrazine has been found to induce vasodilation by releasing nitric oxide in the rat thoracic aorta . This suggests that this compound can influence cell function and potentially impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
It is known that pyrazines, including this compound, are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation . The pyrazine ring is not cleaved in this process .
Dosage Effects in Animal Models
It is known that pyrazine derivatives are safe at the proposed maximum dose level (0.5 mg/kg complete feed) as feed for cattle, salmonids, and non-food-producing animals .
Metabolic Pathways
This compound is involved in the metabolic pathways of pyrazines. Pyrazines are metabolized via hydroxylation and are excreted as glucuronates or bound to glutathione via the kidney .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La 2-Éthylpyrazine peut être synthétisée par différentes méthodes. Une approche courante implique la réaction de la 2-chloroacétophénone avec l'ammoniac pour former une amino-cétone, qui subit ensuite une condensation et une oxydation pour donner la 2-Éthylpyrazine . Une autre méthode implique le couplage croisé de cycles pyrrole avec des acyl (bromo)acétylènes, suivi de l'addition de propargylamine et d'une cyclisation intramoléculaire .
Méthodes de production industrielle : La production industrielle de la 2-Éthylpyrazine implique généralement la réaction de Maillard, qui se produit entre les acides aminés et les sucres réducteurs pendant le processus de torréfaction de produits alimentaires tels que les grains de café et les graines de sésame . Cette méthode est privilégiée en raison de son efficacité et du rendement élevé du composé souhaité.
Analyse Des Réactions Chimiques
Types de réactions : La 2-Éthylpyrazine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est particulièrement réactive en présence d'agents oxydants, ce qui conduit à la formation d'oxydes d'azote et d'autres sous-produits .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de la 2-Éthylpyrazine comprennent l'acide nitrique pour l'oxydation et l'hydrogène gazeux pour la réduction. Les réactions sont généralement effectuées sous des conditions contrôlées de température et de pression pour assurer les résultats souhaités.
Principaux produits formés : Les principaux produits formés à partir des réactions de la 2-Éthylpyrazine comprennent les oxydes d'azote, le monoxyde de carbone et le dioxyde de carbone . Ces produits sont souvent analysés à l'aide de techniques telles que la chromatographie gazeuse et la spectrométrie de masse pour déterminer leur composition et leur concentration.
4. Applications de la recherche scientifique
La 2-Éthylpyrazine a un large éventail d'applications dans la recherche scientifique. En chimie, elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes. En biologie, elle sert de composé modèle pour l'étude de la réaction de Maillard et de son rôle dans le développement de la saveur des aliments . En médecine, la 2-Éthylpyrazine est étudiée pour ses effets thérapeutiques potentiels, y compris sa capacité à induire la vasodilatation en activant la synthase d'oxyde nitrique endothéliale . Dans l'industrie, elle est utilisée comme agent aromatisant dans divers produits alimentaires en raison de son arôme distinctif .
5. Mécanisme d'action
Le mécanisme d'action de la 2-Éthylpyrazine implique l'activation de la synthase d'oxyde nitrique endothéliale, conduisant à la synthèse d'oxyde nitrique. L'oxyde nitrique induit ensuite la vasodilatation en augmentant les niveaux de monophosphate cyclique de guanosine dans les cellules musculaires lisses, entraînant une relaxation et une augmentation du flux sanguin . Ce mécanisme est particulièrement intéressant dans l'étude des maladies cardiovasculaires et des interventions thérapeutiques potentielles.
Composés similaires :
- Pyrazine
- 2-Méthylpyrazine
- 2,5-Diméthylpyrazine
- Tétraméthylpyrazine
Comparaison : La 2-Éthylpyrazine est unique parmi ses composés similaires en raison de sa substitution spécifique par un groupe éthyle, qui lui confère un arôme et un profil de saveur distinctifs. Alors que la pyrazine et ses dérivés se retrouvent couramment dans les produits cuits et rôtis, la 2-Éthylpyrazine est particulièrement reconnue pour son arôme de noisette et de chocolat . La tétraméthylpyrazine, quant à elle, est connue pour ses propriétés antioxydantes potentielles et son rôle dans le piégeage des anions superoxydes .
Comparaison Avec Des Composés Similaires
- Pyrazine
- 2-Methylpyrazine
- 2,5-Dimthis compound
- Tetramthis compound
Comparison: 2-Ethylpyrazine is unique among its similar compounds due to its specific ethyl group substitution, which imparts a distinctive aroma and flavor profile. While pyrazine and its derivatives are commonly found in roasted and baked goods, 2-Ethylpyrazine is particularly noted for its nutty and chocolate-like aroma . Tetramthis compound, on the other hand, is known for its potential antioxidant properties and its role in scavenging superoxide anions .
Activité Biologique
2-Ethylpyrazine is a volatile organic compound belonging to the pyrazine family, characterized by its distinctive odor and biological properties. This article delves into the biological activity of 2-ethylpyrazine, exploring its antimicrobial effects, potential applications in food safety, and its interaction with biological systems.
2-Ethylpyrazine (C6H8N2) is a colorless liquid with a strong, nutty odor. It is primarily used in the food industry as a flavoring agent due to its pleasant aroma. The compound is synthesized through various methods, including the reaction of ethylamine with diketene or through the thermal degradation of certain amino acids.
Antimicrobial Activity
1. Antibacterial Properties
Research indicates that 2-ethylpyrazine exhibits significant antibacterial activity against various pathogens. A study demonstrated that at concentrations of 0.3%, 0.6%, and 1.2%, 2-ethylpyrazine effectively reduced bacterial colonies of Escherichia coli over time, with higher concentrations leading to more substantial reductions in cell viability .
Concentration (%) | Incubation Time (h) | Bacterial Reduction (%) |
---|---|---|
0.3 | 2 | 30 |
0.6 | 4 | 50 |
1.2 | 6 | 80 |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
2. Antifungal Activity
In addition to its antibacterial properties, 2-ethylpyrazine has shown antifungal activity against various fungi. Studies have indicated that it inhibits the growth of fungi such as Candida albicans and Fusarium culmorum, making it a potential candidate for use in food preservation and safety .
Case Studies and Applications
Food Industry
2-Ethylpyrazine's antimicrobial properties have prompted research into its application as a natural preservative in food products. A study highlighted its effectiveness in reducing microbial load in chocolate, where it contributed to both flavor enhancement and extended shelf life .
Behavioral Responses in Insects
Interestingly, research on the olfactory responses of Drosophila larvae revealed that 2-ethylpyrazine elicits distinct behavioral reactions when compared to structurally similar compounds like 2-methylpyrazine. This difference suggests potential applications in pest control by disrupting the olfactory navigation of insects towards food sources or hosts .
Toxicological Considerations
While the beneficial effects of 2-ethylpyrazine are notable, its safety profile must also be considered. The Joint FAO/WHO Expert Committee on Food Additives evaluated the compound and established acceptable daily intake levels, ensuring that usage in food does not pose health risks .
Propriétés
IUPAC Name |
2-ethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFIJIWMDBAGDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065676 | |
Record name | Ethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a musty, nutty, peanut butter odour | |
Record name | 2-Ethylpyrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17014 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-Ethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
152.00 to 153.00 °C. @ 760.00 mm Hg | |
Record name | 2-Ethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2-Ethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.981-1.000 | |
Record name | 2-Ethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.67 [mmHg] | |
Record name | 2-Ethylpyrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17014 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13925-00-3, 1392-50-3 | |
Record name | 2-Ethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13925-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moldin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001392503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QO4LUV16Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Ethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ethylpyrazine has a molecular formula of C6H8N2 and a molecular weight of 108.14 g/mol.
A: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and analyze this compound in various matrices, including food products, beverages, and tobacco smoke. [, , , , , ]
A: While specific data on this compound's stability under various conditions is limited in these papers, research indicates its presence in various food products after processing, including roasting and fermentation, suggesting a degree of stability under those conditions. [, , , ]
A: this compound is often described as having a roasted, nutty, or earthy aroma. It is found in various foods like roasted peanuts, coffee, and cooked meat. [, , , , , , , ]
A: Roasting often leads to an increase in this compound concentration, contributing to the characteristic roasted aroma of products like peanuts, sesame seeds, and coffee. [, , , ]
A: this compound is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during heating. [, , , ]
A: Yes, this compound has been identified in fermented products like soy sauce, indicating its potential formation through fermentation processes. [, ]
A: Research has shown that pyrazine and some of its derivatives, including this compound, can inhibit growth and angiogenesis in developing tissues at low concentrations in the chick chorioallantoic membrane model. []
A: While this compound is generally recognized as safe for use as a flavoring agent in food, research suggests a need for further toxicological studies, especially regarding its effects on developing tissues. [, ]
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